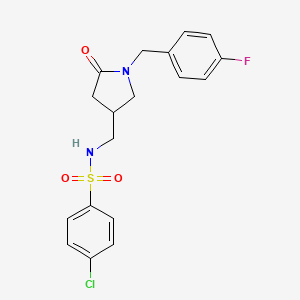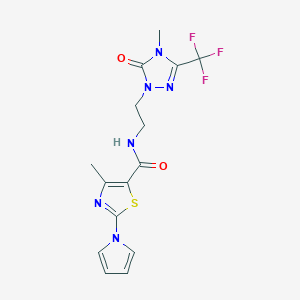![molecular formula C12H19FO2Si B2498343 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol CAS No. 186584-62-3](/img/structure/B2498343.png)
3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol
Descripción general
Descripción
3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol is a compound with notable properties and applications in chemistry. Its structure and reactivity make it a subject of interest in various chemical syntheses and studies.
Synthesis Analysis
- Synthesis Techniques : This compound and its derivatives have been synthesized in various ways. For example, Matsumoto et al. (2002) described the synthesis of bicyclic dioxetanes bearing a phenolic substituent, including derivatives of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol, which exhibited significant chemiluminescent properties (Matsumoto, Ito, Murakami, & Watanabe, 2002).
Molecular Structure Analysis
- Structural Characteristics : The molecular structure of related compounds has been determined using various techniques. For example, Naumov et al. (1998) determined the molecular structure of a related compound, 2-fluoro-3,5-di-tert-butyl-1,3,2-oxazaphospholene, by electron diffraction and ab initio calculations (Naumov, Dakkuori, Ziatdinova, & Oberhammer, 1998).
Chemical Reactions and Properties
- Chemical Reactivity : Several studies have explored the reactivity of derivatives of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol. For instance, Yu and Verkade (2000) studied the desilylation of tert-butyldimethylsilyl ethers, providing insights into the reactivity of such compounds (Yu & Verkade, 2000).
Aplicaciones Científicas De Investigación
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are extensively used in various commercial products to prevent oxidative degradation. These compounds have been detected across different environmental matrices, including indoor dust, outdoor air, sea sediment, and river water. The widespread environmental occurrence of SPAs raises concerns about human exposure and potential toxicity. Recent studies highlight the importance of investigating the environmental behaviors, human exposure pathways, and toxicity of SPAs and their transformation products. The transformation products of SPAs may exhibit more significant toxicity than their parent compounds, underscoring the need for future research focused on the contamination, environmental behavior, and health impacts of these substances (Liu & Mabury, 2020).
Bioactivities of Phenolic Compounds
Phenolic compounds, including those similar to 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol, are recognized for their potent bioactivities. These substances are found in a wide range of organisms and exhibit significant toxicity against various testing organisms. The production of autotoxic phenolic compounds by organisms raises questions about their ecological roles and potential applications in human health and environmental management. Understanding the natural sources, bioactivities, and ecological functions of these compounds can inform their applications in pharmaceuticals, agriculture, and environmental protection (Zhao et al., 2020).
Applications in Material Science and Environmental Remediation
Research on phenolic compounds and their analogs extends into material science and environmental remediation. These compounds' unique chemical properties facilitate the development of advanced materials, including fluorescent chemosensors, and enable innovative approaches to pollution treatment and resource recovery. For instance, chemosensors based on phenolic derivatives can detect various analytes with high sensitivity and selectivity, offering potential applications in environmental monitoring, medical diagnostics, and industrial process control (Roy, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO2Si/c1-12(2,3)16(4,5)15-10-8-6-7-9(14)11(10)13/h6-8,14H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASWNLPFHFTONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one](/img/structure/B2498273.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide](/img/structure/B2498275.png)

![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)
![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)
![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)


